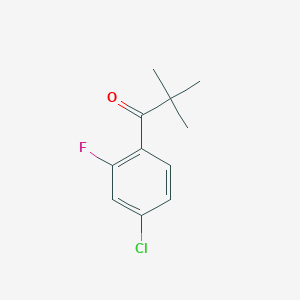

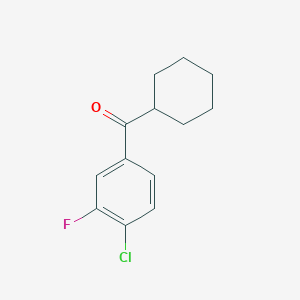

4-Chloro-3-fluorophenyl cyclohexyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated cyclohexane and aromatic derivatives is described in the first paper, where a diketone is synthesized via a Mukaiyama Michael type reaction and then converted into different products depending on the reaction conditions . Another paper discusses the synthesis of a novel bischloride monomer containing cyclohexene moieties, which is then used to prepare a novel

Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidin-4-ols and Piperidin-4-ones :

- Reese and Thompson (1988) describe the synthesis of 1-arylpiperidin-4-ols using compounds including 4-chlorophenyl derivatives, which can be converted into corresponding 1-arylpiperidin-4-ones. This method provides a pathway for synthesizing various piperidin-4-ols and piperidin-4-ones, valuable in medicinal chemistry and organic synthesis (Reese & Thompson, 1988).

Heck Reaction with Fluorinated Ketones :

- Patrick et al. (2008) conducted a study involving the Heck reaction with 3-fluoro-3-buten-2-one, a closely related compound to 4-Chloro-3-fluorophenyl cyclohexyl ketone. Their research demonstrated that these types of fluorinated ketones could undergo Heck reactions, offering potential pathways for synthesizing complex organic compounds (Patrick, Agboka, & Gorrell, 2008).

Synthesis of Novel Ketamine Derivatives :

- Moghimi et al. (2014) reported on the development of fluoroderivatives of ketamine, highlighting the role of fluorinated ketones in synthesizing new therapeutic agents. This work underlines the importance of such compounds in pharmaceutical research (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Catalytic Hydrodehalogenation Studies :

- Perosa, Selva, and Tundo (1999) investigated the hydrodehalogenation of halogenated aryl ketones under multiphase conditions. This research contributes to understanding the chemical properties and reactivity of halogenated ketones, including those similar to 4-Chloro-3-fluorophenyl cyclohexyl ketone (Perosa, Selva, & Tundo, 1999).

Precursors for Heterocyclic Systems :

- Heinisch, Haider, and Moshuber (1994) demonstrated the use of fluorophenyl pyridazinyl ketones as precursors for various benzo-annelated heterocycles. This indicates the potential of compounds like 4-Chloro-3-fluorophenyl cyclohexyl ketone in synthesizing complex heterocyclic systems (Heinisch, Haider, & Moshuber, 1994).

Polymer Synthesis :

- Attwood et al. (1981) discussed the synthesis of crystalline polyaryletherketones, emphasizing the importance of halogenated ketones in developing high-molecular-weight polymers with potential applications in material science (Attwood et al., 1981).

Safety And Hazards

The safety and hazards associated with 4-Chloro-3-fluorophenyl cyclohexyl ketone are not well-documented. It is important to handle this compound with care and use appropriate safety measures, as it is intended for research use only1.

Zukünftige Richtungen

The future directions of research on 4-Chloro-3-fluorophenyl cyclohexyl ketone are not clearly defined due to the lack of research on this specific compound. However, given the interest in synthetic cathinones and their potential applications, it is likely that further research will be conducted3.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPTZUKTNSLLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642599 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-24-9 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.